molecular formula C40H50S2 B12612403 2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl CAS No. 648436-53-7

2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl

Cat. No.: B12612403
CAS No.: 648436-53-7
M. Wt: 595.0 g/mol
InChI Key: DSHILXQEWZPZQI-UHFFFAOYSA-N
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Description

2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hexyl-4,5-dimethylphenyl groups attached to a biphenyl core via sulfanyl linkages, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl typically involves the reaction of 2-hexyl-4,5-dimethylphenyl thiol with 2,2’-dibromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfanyl bonds .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the process likely involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl exerts its effects is primarily through its interaction with molecular targets via its sulfanyl groups. These interactions can disrupt biological processes or enhance material properties, depending on the application. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl stands out due to its unique hexyl and dimethyl substitutions, which confer distinct physical and chemical properties. These substitutions enhance its solubility, stability, and reactivity, making it more versatile for various applications.

Properties

CAS No.

648436-53-7

Molecular Formula

C40H50S2

Molecular Weight

595.0 g/mol

IUPAC Name

1-hexyl-2-[2-[2-(2-hexyl-4,5-dimethylphenyl)sulfanylphenyl]phenyl]sulfanyl-4,5-dimethylbenzene

InChI

InChI=1S/C40H50S2/c1-7-9-11-13-19-33-25-29(3)31(5)27-39(33)41-37-23-17-15-21-35(37)36-22-16-18-24-38(36)42-40-28-32(6)30(4)26-34(40)20-14-12-10-8-2/h15-18,21-28H,7-14,19-20H2,1-6H3

InChI Key

DSHILXQEWZPZQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=CC=C2C3=CC=CC=C3SC4=C(C=C(C(=C4)C)C)CCCCCC

Origin of Product

United States

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